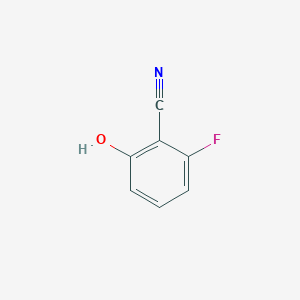

2-Fluoro-6-hydroxybenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBHNFDMNFHZFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382515 | |

| Record name | 2-fluoro-6-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140675-43-0 | |

| Record name | 2-Cyano-3-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140675-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-fluoro-6-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-hydroxybenzonitrile (CAS: 140675-43-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-6-hydroxybenzonitrile, a versatile chemical intermediate. The document details its physicochemical properties, a validated synthesis protocol, key applications, and essential safety information, tailored for professionals in research and development.

Chemical and Physical Properties

This compound, also known as 2-Cyano-3-fluorophenol, is a functionalized aromatic compound recognized for its utility as a building block in organic synthesis.[1] Its unique arrangement of fluorine, hydroxyl, and nitrile functional groups enhances its reactivity and makes it a valuable precursor in various chemical applications.[1]

Quantitative data regarding the compound's properties are summarized in the tables below for clarity and ease of comparison.

Table 1: General Information

| Identifier | Value |

| CAS Number | 140675-43-0[1][2][3][4] |

| Molecular Formula | C₇H₄FNO[1][2] |

| Molecular Weight | 137.11 g/mol [1][2] |

| IUPAC Name | This compound[4] |

| Synonyms | 2-Cyano-3-fluorophenol[1][4] |

| MDL Number | MFCD03428592[1][3] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to light yellow powder/crystal[1] |

| Melting Point | 155 - 159 °C[1] |

| Boiling Point | 257.5 ± 25.0 °C (Predicted)[2] |

| Density | 1.34 ± 0.1 g/cm³ (Predicted)[2] |

| pKa | 6.17 ± 0.10 (Predicted)[2] |

| Solubility | Soluble in Methanol[2] |

| Storage | Room Temperature, under inert atmosphere[1][2] |

Synthesis and Manufacturing

The primary manufacturing process for this compound often involves the demethylation of 2-fluoro-6-methoxybenzonitrile. This reaction is typically carried out using a reagent like pyridinium hydrochloride in an aqueous solution.

Detailed Experimental Protocol: Synthesis from 2-Fluoro-6-methoxybenzonitrile

The following protocol describes a general procedure for the synthesis of this compound.[2][5]

Materials:

-

2-fluoro-6-methoxybenzonitrile (1 mol, 151 g)

-

Aqueous pyridinium solution (3 mol, 346.5 g)

-

Hydrogen chloride gas

-

Water

-

Methyl tert-butyl ether (MTBE)

-

10% Aqueous sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

10% Hydrochloric acid

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a 2-liter flask, combine 2-fluoro-6-methoxybenzonitrile (151 g, 1 mol) and aqueous pyridinium solution (346.5 g, 3 mol). Slowly bubble hydrogen chloride gas into the mixture under a protective atmosphere.

-

Heating: Gradually heat the reaction mixture to 190 °C and maintain this temperature with stirring for 5 hours.

-

Cooling: After the reaction is complete, cool the mixture to room temperature overnight with slow stirring.

-

Work-up (Part 1): Add 1000 mL of water to the cooled mixture and heat to 80 °C. Add 1000 mL of methyl tert-butyl ether and mix thoroughly. Separate the organic and aqueous phases. Back-extract the aqueous phase twice with 500 mL of MTBE each time.

-

Washing (Organic Phase): Combine all MTBE phases and wash once with 800 mL of 10% aqueous sodium hydroxide, followed by one wash with 400 mL of water.

-

Work-up (Part 2): Combine the two aqueous phases from the previous steps. Adjust the pH to 2 using concentrated hydrochloric acid.

-

Extraction: Extract the acidified aqueous phase three times with 500 mL of dichloromethane.

-

Washing (DCM Phase): Combine the organic (DCM) phases and wash once with 10% hydrochloric acid.

-

Drying and Isolation: Dry the organic phase with anhydrous sodium sulfate. Remove the solvent by distillation under vacuum to yield the final product.

This process typically yields around 120 g (87% yield) of this compound with a purity greater than 99%.[2][5]

Mandatory Visualization: Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Confirmation of the final product structure is achieved through standard analytical techniques.

Table 3: ¹H NMR Data

| Parameter | Value |

| Solvent | D₆-Dimethylsulfoxide |

| Chemical Shift (δ) | 6.85 ppm (m, 2H, aryl H) |

| 7.55 ppm (q, 1H, aryl H) | |

| 11.7 ppm (s, 1H, OH) |

Data sourced from ChemicalBook.[2][5]

Applications in Research and Development

This compound is a key starting material and intermediate in several high-value sectors.[1]

-

Pharmaceutical Development : It serves as a crucial building block in the synthesis of novel therapeutic agents, particularly in the design of anti-inflammatory and anti-cancer drugs.[1] Its structure allows for participation in nucleophilic substitution reactions, enabling the creation of complex molecules essential for drug discovery.[1]

-

Agrochemical Sector : The compound is valuable in creating effective herbicides and pesticides. Its inherent stability and reactivity are well-suited for formulations that improve crop protection.[1]

-

Organic Synthesis : Researchers widely use it as a foundational component for constructing more complex molecules.[1]

-

Material Science : It is employed in the development of advanced materials like polymers and coatings, where its properties can enhance chemical resistance and durability.[1]

-

Biochemical Research : The compound is used in studies of enzyme interactions and mechanisms, which can provide insights into biological processes and lead to new therapeutic strategies.[1]

Safety and Handling

Due to its toxicological profile, this compound must be handled with care, following good industrial hygiene and safety practices.

Table 4: GHS Hazard Information

| Category | Code | Description |

| Pictogram | GHS06 | Toxic[3] |

| Signal Word | Danger[3] | |

| Hazard Statements | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled |

| H315 | Causes skin irritation[3] | |

| H319 | Causes serious eye irritation[3] | |

| H335 | May cause respiratory irritation[3] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P270 | Do not eat, drink or smoke when using this product | |

| P280 | Wear protective gloves/eye protection/face protection | |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor | |

| P302+P352 | IF ON SKIN: Wash with plenty of water | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed | |

| P501 | Dispose of contents/container to an approved waste disposal plant |

Handling Recommendations:

-

Use only in a well-ventilated area or outdoors.

-

Take off immediately all contaminated clothing and wash it before reuse.

-

Handle in accordance with good industrial hygiene and safety practices. Utmost caution is advised as the release of hydrocyanic acid is possible with cyanogen compounds.

References

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-6-hydroxybenzonitrile

Introduction

2-Fluoro-6-hydroxybenzonitrile, also known by its synonym 2-Cyano-3-fluorophenol, is a fluorinated aromatic compound of significant interest in various scientific fields.[1][2] With the CAS Number 140675-43-0, this molecule serves as a crucial intermediate and building block in the synthesis of pharmaceuticals and agrochemicals.[1][3] Its unique molecular structure, featuring nitrile, hydroxyl, and fluorine functional groups, imparts specific reactivity and solubility characteristics that are highly valued in medicinal chemistry and material science.[1] This compound is particularly utilized in the development of novel therapeutic agents, including anti-inflammatory and anti-cancer drugs, and in the formulation of effective herbicides and pesticides.[1] This guide provides a comprehensive overview of its core physical properties, supported by experimental protocols and a workflow diagram for its synthesis.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its handling, application in synthesis, and for predicting its behavior in various chemical environments.

| Property | Value | Reference |

| Molecular Formula | C₇H₄FNO | [1][3] |

| Molecular Weight | 137.11 g/mol | [1][3] |

| Melting Point | 155 - 159 °C | [1][2] |

| Boiling Point | 257.5 ± 25.0 °C (at 760 mmHg) | [3] |

| Appearance | White to light yellow powder/crystal | [1][2] |

| Solubility | Soluble in Methanol | [2][3] |

| pKa | 6.17 ± 0.10 (Predicted) | [3] |

| CAS Number | 140675-43-0 | [1][2] |

| InChI | 1S/C7H4FNO/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H | |

| InChIKey | YEBHNFDMNFHZFF-UHFFFAOYSA-N |

Experimental Protocols

The determination of the physical properties of a chemical compound like this compound relies on standardized laboratory procedures.[4][5] While compound-specific protocols are proprietary, the following sections detail generalized, industry-accepted methods for measuring the key physical properties listed above.

Determination of Melting Point

The melting point is a crucial indicator of a solid compound's purity.[6]

-

Apparatus: Capillary melting point apparatus (e.g., Vernier Melt Station or similar).[6]

-

Procedure:

-

A small, dry sample of this compound powder is finely crushed and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate. An initial rapid heating can be used to approach the expected melting temperature, followed by a slower rate (1-2 °C per minute) as the melting point is neared.

-

The temperature at which the first liquid drop appears is recorded as the start of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[4]

-

A narrow melting range (e.g., 1-2 °C) typically indicates a high degree of purity.

-

Determination of Boiling Point

The boiling point provides information about the volatility of a substance.[6] For a high-boiling-point solid like this compound, this is often determined under reduced pressure and extrapolated to atmospheric pressure. A common laboratory method for liquids is simple distillation.[6]

-

Apparatus: Distillation flask, condenser, thermometer, heating mantle, and receiving flask.[6]

-

Procedure (General Principle):

-

The compound is placed in a distillation flask.

-

The apparatus is assembled for simple distillation, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.[6]

-

The flask is heated gently.

-

The temperature is recorded when the vapor temperature stabilizes as the liquid condenses on the thermometer bulb; this stable temperature is the boiling point.[6]

-

For high-boiling-point solids, specialized techniques or predictive software are often used based on the compound's structure.

-

Determination of Solubility

Solubility is assessed by observing the dissolution of a solute in a solvent.[4] The principle of "like dissolves like" is a guiding factor.[4]

-

Apparatus: Test tubes, vortex mixer, graduated pipettes.

-

Procedure:

-

A small, pre-weighed amount of this compound (e.g., 10 mg) is placed into a test tube.

-

A measured volume of the solvent (e.g., 1 mL of Methanol) is added to the test tube.[2][3]

-

The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

The mixture is visually inspected for any undissolved solid. If the solid completely disappears, it is considered soluble.

-

The process can be repeated with different solvents (e.g., water, ethanol, acetone) to establish a solubility profile.[4]

-

Synthesis Workflow

This compound can be synthesized from its methoxy precursor, 2-fluoro-6-methoxybenzonitrile.[3][7] The process involves a demethylation reaction using a pyridinium hydrochloride solution.[3][7] The following diagram illustrates the key stages of this synthesis, from the initial reaction to the final product isolation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 140675-43-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound CAS#: 140675-43-0 [m.chemicalbook.com]

- 4. scribd.com [scribd.com]

- 5. api.pageplace.de [api.pageplace.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | 140675-43-0 [chemicalbook.com]

Technical Guide: Physicochemical Properties and Analysis of 2-Fluoro-6-hydroxybenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth guide to the melting point and related physicochemical properties of 2-Fluoro-6-hydroxybenzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis.

Core Physicochemical Data

This compound is a versatile chemical building block utilized in various research and development sectors.[1] Its unique functional groups, a fluorine atom and a hydroxyl group, enhance its reactivity and solubility, making it a valuable compound in medicinal chemistry.[1] The quantitative properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Citations |

| Melting Point | 155 - 159 °C | [1][2] |

| CAS Number | 140675-43-0 | [1][3][4] |

| Molecular Formula | C₇H₄FNO | [1][3][4] |

| Molecular Weight | 137.11 g/mol | [1][3][4] |

| Appearance | White to light yellow powder/crystal | [1][2] |

| Synonyms | 2-Cyano-3-fluorophenol | [1][2][4] |

| Purity | ≥ 98% (GC) | [1][2] |

| Boiling Point (Predicted) | 257.5 ± 25.0 °C | [3] |

| Density (Predicted) | 1.34 ± 0.1 g/cm³ | [3] |

Role in Synthesis and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules.[1] Its applications span pharmaceutical development, agrochemical formulation, and material science.[1][5] In drug discovery, it is particularly valuable for creating anti-inflammatory and anti-cancer agents.[1]

Experimental Protocols for Melting Point Determination

The melting point is a critical parameter for assessing the purity of a crystalline solid.[6] Impurities typically cause a depression and broadening of the melting range.[6][7]

Capillary Melting Point Method

This is a common and accessible method for determining the melting point range of a solid.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, Thomas-Hoover Uni-Melt)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Use a mortar and pestle to gently grind the crystals if necessary.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powder to pack a small amount of the sample. The sample should be packed to a height of 2-3 mm.

-

Initial Fast Ramp Rate: Place the loaded capillary tube into the heating block of the apparatus. Set a rapid heating ramp (e.g., 5-10 °C/min) to get an approximate melting temperature.

-

Precise Slow Ramp Rate: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.[7] Place a new capillary tube with the sample into the apparatus.

-

Data Recording: Set a slow ramp rate of 1-2 °C per minute.[7] Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). For a pure sample, this range should be narrow.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides more precise data on thermal transitions. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Principle: As the instrument heats the sample, it detects the energy absorbed by the compound during melting (an endothermic process). This is recorded as a peak on a thermogram. The onset temperature of the peak is typically reported as the melting point.

General Procedure:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is placed into a small aluminum pan, which is then hermetically sealed.

-

Instrument Setup: An empty, sealed aluminum pan is used as the reference. The sample and reference are placed in the DSC cell.

-

Thermal Program: The cell is heated at a constant, controlled rate (e.g., 5 or 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The resulting thermogram plots heat flow against temperature. The melting point is determined by analyzing the endothermic peak corresponding to the solid-to-liquid phase transition. The van't Hoff enthalpy changes for the transitions can also be calculated from the DSC data.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 140675-43-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound CAS#: 140675-43-0 [m.chemicalbook.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. dataintelo.com [dataintelo.com]

- 6. thinksrs.com [thinksrs.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. Differential scanning calorimetry and fluorimetry measurements of monoclonal antibodies and reference proteins: Effect of scanning rate and dye selection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-Fluoro-6-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2-Fluoro-6-hydroxybenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries. While quantitative, temperature-dependent solubility data remains limited in publicly accessible literature, this document compiles the existing qualitative information and furnishes detailed experimental protocols for its determination. This guide is intended to support process optimization, formulation development, and further research into this compound.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 140675-43-0 | [1] |

| Molecular Formula | C₇H₄FNO | [1] |

| Molecular Weight | 137.11 g/mol | [1] |

| Melting Point | 156-158 °C | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| pKa (Predicted) | 6.17 ± 0.10 | [1] |

Solubility Profile

The solubility of this compound is influenced by its molecular structure, which includes a polar hydroxyl group, a moderately polar nitrile group, and a fluorinated benzene ring. These features allow for a range of intermolecular interactions with various solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Reported Solubility | Reference |

| Alcohols | Methanol | Soluble | [1][2] |

Note: The term "Soluble" is qualitative. For precise applications, quantitative experimental determination of solubility at specific temperatures is highly recommended.

The presence of the hydroxyl group suggests potential for hydrogen bonding with protic solvents like alcohols, enhancing solubility. The nitrile group can act as a hydrogen bond acceptor, contributing to solubility in polar aprotic solvents. The aromatic ring allows for van der Waals interactions, which may facilitate solubility in less polar solvents.

A conceptual representation of the factors influencing the solubility of this compound is provided below.

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

A reliable and widely accepted method for determining the thermodynamic solubility of a compound is the isothermal shake-flask method.[3] This protocol ensures that a true equilibrium between the solid and liquid phases is achieved. The following is a detailed methodology adapted for this compound.

1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., methanol, ethanol, acetone, water) of analytical grade

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm)

2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours.[4] Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a set period (e.g., 2 hours) to allow the excess solid to sediment.

-

For finer suspensions, centrifugation at the experimental temperature can be used to achieve clear separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or cooled to the experimental temperature) pipette.

-

Immediately filter the aliquot using a syringe filter suitable for the solvent to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the respective solvent to a concentration within the analytical method's calibration range.

-

3. Quantification

The concentration of this compound in the diluted, filtered samples can be determined using a validated analytical method, such as HPLC-UV.

-

HPLC-UV Method (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A suitable mixture of acetonitrile and water (e.g., 50:50 v/v), potentially with a small amount of acid like 0.1% formic acid to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound; a common starting point is 254 nm.

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the peak area versus concentration. The concentration of the analyte in the experimental samples can then be calculated from this curve.

-

4. Data Reporting

Solubility should be reported in units such as g/L, mg/mL, or mol/L at the specified temperature.

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

References

Spectroscopic and Synthetic Profile of 2-Fluoro-6-hydroxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic pathway of 2-Fluoro-6-hydroxybenzonitrile (CAS No: 140675-43-0), a key intermediate in the development of novel pharmaceuticals and agrochemicals.

Core Data Summary

The following tables summarize the known and predicted quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₄FNO |

| Molecular Weight | 137.11 g/mol [1][2] |

| Melting Point | 155 - 159 °C[3][4] |

| Boiling Point | 257.5 ± 25.0 °C (Predicted)[1][5] |

| Appearance | White to light yellow crystalline powder[1][3] |

| Solubility | Soluble in Methanol[1] |

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Solvent |

| 11.7 | Singlet (s) | 1H | OH | DMSO-d₆ |

| 7.55 | Quartet (q) | 1H | Aryl H | DMSO-d₆ |

| 6.85 | Multiplet (m) | 2H | Aryl H | DMSO-d₆ |

Data sourced from ChemicalBook[1][6][7][8].

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm (Predicted Range) | Carbon Assignment |

| 160 - 165 (d, ¹JCF) | C-F |

| 155 - 160 | C-OH |

| 130 - 135 | Aryl C-H |

| 115 - 120 | C-CN |

| 110 - 115 (d, ²JCF) | Aryl C-H |

| 105 - 110 (d, ²JCF) | Aryl C-H |

| 95 - 100 (d, ³JCF) | C-CN |

Note: Predicted values are based on typical chemical shift ranges for substituted benzonitriles. Actual experimental values may vary. The carbon attached to fluorine will appear as a doublet due to carbon-fluorine coupling.

Table 4: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) (Predicted Range) | Vibration | Functional Group |

| 3500 - 3200 (broad) | O-H Stretch | Phenolic Hydroxyl |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2240 - 2220 | C≡N Stretch | Nitrile |

| 1620 - 1580 | C=C Stretch | Aromatic Ring |

| 1250 - 1150 | C-O Stretch | Phenol |

| 1200 - 1100 | C-F Stretch | Aryl Fluoride |

Note: Predicted values are based on characteristic infrared absorption frequencies for the respective functional groups.

Table 5: Predicted Mass Spectrometry Data

| m/z (Predicted) | Interpretation |

| 137 | [M]⁺, Molecular Ion |

| 110 | [M - HCN]⁺ |

| 109 | [M - CO]⁺ |

Note: Predicted fragmentation is based on common fragmentation patterns for aromatic nitriles and phenols under electron ionization.

Experimental Protocols

Synthesis of this compound from 2-Fluoro-6-methoxybenzonitrile[1][6][7][8]

This protocol outlines a general procedure for the demethylation of 2-fluoro-6-methoxybenzonitrile to yield this compound.

-

Reaction Setup: In a 2-liter flask, combine 151 g (1 mol) of 2-fluoro-6-methoxybenzonitrile with 346.5 g (3 mol) of an aqueous pyridinium solution.

-

Introduction of Reagent: Slowly bubble hydrogen chloride gas into the flask under a protective atmosphere.

-

Heating: Gradually heat the reaction mixture to 190 °C and maintain this temperature with stirring for 5 hours.

-

Cooling: After the reaction is complete, allow the mixture to cool to room temperature overnight with slow stirring.

-

Work-up (Aqueous Extraction): Add 1000 ml of water to the cooled mixture and heat to 80 °C. Add 1000 ml of methyl tert-butyl ether and mix thoroughly. Separate the organic and aqueous phases. Back-extract the aqueous phase twice with 500 ml of methyl tert-butyl ether.

-

Work-up (Base Wash): Combine all methyl tert-butyl ether phases and wash once with 800 ml of 10% aqueous sodium hydroxide, followed by a wash with 400 ml of water.

-

Work-up (Acidification and Extraction): Combine the two aqueous phases from the base wash and adjust the pH to 2 with concentrated hydrochloric acid. Extract the acidified aqueous phase three times with 500 ml of dichloromethane.

-

Work-up (Acid Wash): Combine the organic phases and wash once with 10% hydrochloric acid.

-

Drying: Dry the organic phase with anhydrous sodium sulfate.

-

Isolation: Remove the solvent by distillation under vacuum to yield this compound. The product can be further purified by recrystallization if necessary.

General Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.

-

Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum due to the low natural abundance of ¹³C.

-

Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

General Protocol for FT-IR Data Acquisition (Solid Sample)

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Background Spectrum: Obtain a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

General Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC/MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Synthesis and Application Workflow

The following diagram illustrates the synthesis of this compound and its subsequent application as a key intermediate in the development of bioactive molecules.

Caption: Synthesis and Application Workflow of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. eng.uc.edu [eng.uc.edu]

- 4. researchgate.net [researchgate.net]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. This compound CAS#: 140675-43-0 [m.chemicalbook.com]

- 8. This compound | 140675-43-0 [chemicalbook.com]

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Fluoro-6-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Fluoro-6-hydroxybenzonitrile. The document details the chemical shift assignments, coupling constants, and signal multiplicities, supported by experimental protocols for synthesis and NMR analysis. Visual aids, including a structural diagram with proton assignments and a coupling constant map, are provided to facilitate a deeper understanding of the molecule's spectral characteristics.

Chemical Structure and Proton Assignments

This compound possesses a disubstituted benzene ring with three aromatic protons, labeled H-3, H-4, and H-5, in addition to a hydroxyl proton (OH). The fluorine atom at the C-2 position and the cyano and hydroxyl groups significantly influence the electronic environment of these protons, resulting in a distinct 1H NMR spectrum.

Caption: Chemical structure of this compound.

1H NMR Spectral Data

The 1H NMR spectrum of this compound is typically recorded in deuterated dimethyl sulfoxide (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| OH | ~11.7 | Singlet (s) | - |

| H-4 | ~7.55 | Quartet (q)-like | J(H4-H5) ≈ 8.5, J(H4-H3) ≈ 8.5, J(H4-F) ≈ 8.5 |

| H-3 | ~6.85 | Multiplet (m) | J(H3-H4) ≈ 8.5, J(H3-F) ≈ 10.5 |

| H-5 | ~6.85 | Multiplet (m) | J(H5-H4) ≈ 8.5 |

Note: The signals for H-3 and H-5 overlap, appearing as a complex multiplet. The signal for H-4, often described as a quartet, is more accurately a triplet of doublets due to coupling with H-3, H-5, and the fluorine atom. The exact appearance can vary with the spectrometer's resolution.

Analysis of Spectral Data

-

Hydroxyl Proton (OH): The phenolic proton is highly deshielded and appears as a broad singlet at approximately 11.7 ppm. Its chemical shift can be concentration and temperature-dependent, and it does not typically exhibit coupling with other protons due to rapid exchange.

-

Aromatic Protons (H-3, H-4, H-5):

-

H-4: This proton is expected to be the most deshielded of the aromatic protons due to the anisotropic effect of the neighboring cyano group and the electron-withdrawing nature of the fluorine atom. It couples with H-3 (ortho-coupling), H-5 (para-coupling, which is typically small but can be observed), and the fluorine atom at C-2 (meta-coupling). The combination of these couplings results in a complex multiplet that can resemble a quartet.

-

H-3 and H-5: These protons are in a more shielded environment compared to H-4 and consequently appear at a higher field (lower ppm). H-3 exhibits ortho-coupling to H-4 and a significant ortho-coupling to the fluorine atom. H-5 shows ortho-coupling to H-4. The signals for H-3 and H-5 often overlap, creating a complex multiplet around 6.85 ppm.

-

Visualization of Coupling Interactions

The following diagram illustrates the through-bond coupling relationships between the protons and the fluorine atom in this compound.

Caption: J-coupling interactions in this compound.

Experimental Protocols

A general procedure for the synthesis of this compound from 2-fluoro-6-methoxybenzonitrile is as follows[1]:

-

Reaction Setup: In a 2-liter flask, combine 151 g (1 mol) of 2-fluoro-6-methoxybenzonitrile and 346.5 g (3 mol) of an aqueous pyridinium solution.

-

Reaction: Slowly introduce hydrogen chloride gas into the flask under a protective atmosphere. The reaction mixture is then gradually heated to 190 °C and stirred at this temperature for 5 hours.

-

Work-up: After cooling to room temperature, 1000 ml of water is added, and the mixture is heated to 80 °C. The product is extracted with methyl tert-butyl ether. The combined organic phases are washed with 10% aqueous sodium hydroxide and water.

-

Isolation: The combined aqueous phases are acidified to pH 2 with concentrated hydrochloric acid and extracted with dichloromethane.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.

The following is a standard protocol for preparing an NMR sample of a small organic molecule and acquiring a 1H NMR spectrum.

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) to the vial.

-

Gently agitate the vial to ensure the sample is completely dissolved. If necessary, brief sonication can be used.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the DMSO-d6.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Set the appropriate acquisition parameters, including the number of scans (typically 8 to 16 for a sample of this concentration), spectral width, acquisition time, and relaxation delay.

-

Acquire the Free Induction Decay (FID).

-

Process the FID by applying a Fourier transform, phase correction, and baseline correction to obtain the final 1H NMR spectrum.

-

Reference the spectrum using the residual solvent peak of DMSO-d6 (typically at δ 2.50 ppm) or an internal standard such as tetramethylsilane (TMS) at δ 0.00 ppm.

This comprehensive guide provides the necessary details for the understanding and replication of the 1H NMR analysis of this compound, a valuable resource for professionals in the fields of chemical research and drug development.

References

In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Fluoro-6-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Fluoro-6-hydroxybenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding the spectroscopic properties of this molecule is crucial for reaction monitoring, quality control, and structural elucidation in drug discovery and development. This document outlines the predicted ¹³C NMR chemical shifts, a standard experimental protocol for data acquisition, and visual representations of the underlying chemical principles.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR chemical shifts for this compound have been predicted based on the established principles of substituent chemical shift (SCS) effects on a benzonitrile scaffold. The analysis begins with the experimental data for benzonitrile, followed by the application of SCS values derived from 2-fluorobenzonitrile and 2-hydroxybenzonitrile (salicylonitrile).

Table 1: ¹³C NMR Chemical Shifts of Benzonitrile and Related Compounds (in ppm)

| Carbon Atom | Benzonitrile | 2-Fluorobenzonitrile | 2-Hydroxybenzonitrile | Predicted this compound |

| C1 (-CN) | ~112.4 | ~100.0 | ~102.1 | ~90 |

| C2 | ~132.8 | ~162.5 (d, ¹JCF=255 Hz) | ~160.0 | ~165 (d) |

| C3 | ~129.2 | ~115.5 (d, ²JCF=20 Hz) | ~116.2 | ~118 |

| C4 | ~133.2 | ~135.5 | ~134.5 | ~138 |

| C5 | ~129.2 | ~125.5 | ~120.0 | ~115 |

| C6 | ~132.8 | ~132.0 | ~118.5 | ~162 (d) |

| -CN | ~118.7 | ~116.5 (d, ³JCF=3 Hz) | ~117.5 | ~115 |

Note: The predicted values are estimations and may vary from experimental results. The symbol 'd' indicates a doublet due to carbon-fluorine coupling.

Experimental Protocol for ¹³C NMR Spectroscopy

This section details a standard methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not provide a reference signal.

2. NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the ¹³C probe to the correct frequency.

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width (SW): Approximately 240 ppm (e.g., from -10 to 230 ppm).

-

Acquisition Time (AQ): At least 1.0 second to ensure good digital resolution.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for the quantification of quaternary carbons.

-

Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually or automatically.

-

Perform baseline correction to ensure a flat baseline.

-

Reference the spectrum to the TMS signal at 0.0 ppm or the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the peaks if quantitative analysis is required (note: for standard ¹³C NMR, peak intensities are not always directly proportional to the number of carbons).

-

Identify and label the chemical shifts of all observed peaks. Note any C-F coupling patterns.

Visualizing Molecular and Spectroscopic Relationships

The following diagrams, generated using the DOT language, illustrate the structure of this compound and the logical workflow for predicting its ¹³C NMR spectrum.

Caption: Molecular structure of this compound.

FT-IR spectrum of 2-Fluoro-6-hydroxybenzonitrile

An In-depth Technical Guide to the FT-IR Spectrum of 2-Fluoro-6-hydroxybenzonitrile

For researchers, scientists, and drug development professionals, understanding the vibrational spectroscopy of key intermediates is crucial for structural elucidation and quality control. This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of experimental spectra in public databases, this guide presents a predicted FT-IR spectrum based on computational chemistry methods, alongside a comprehensive experimental protocol for acquiring such a spectrum.

Predicted FT-IR Spectral Data

The vibrational frequencies of this compound have been predicted using computational methods to provide a reference for spectral interpretation. The following table summarizes the key predicted vibrational modes, their corresponding wavenumbers, and the functional groups associated with these vibrations.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Predicted Intensity |

| 3600 - 3200 | O-H Stretch | Hydroxyl (-OH) | Broad, Medium |

| 3100 - 3000 | C-H Stretch (Aromatic) | Aromatic Ring | Medium |

| 2240 - 2220 | C≡N Stretch | Nitrile (-CN) | Strong |

| 1620 - 1580 | C=C Stretch (Aromatic) | Aromatic Ring | Medium - Strong |

| 1500 - 1400 | C=C Stretch (Aromatic) | Aromatic Ring | Medium - Strong |

| 1450 - 1350 | O-H Bend | Hydroxyl (-OH) | Medium |

| 1300 - 1200 | C-O Stretch | Phenolic Hydroxyl | Strong |

| 1250 - 1150 | C-F Stretch | Fluoroaromatic | Strong |

| 900 - 675 | C-H Out-of-plane Bend (Aromatic) | Aromatic Ring | Medium - Strong |

Key Functional Group Analysis

The is characterized by the vibrational modes of its key functional groups:

-

Hydroxyl (-OH) group: A broad absorption band is expected in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration. The broadness of this peak is due to hydrogen bonding. A medium intensity peak for the O-H bending vibration is anticipated around 1450-1350 cm⁻¹.

-

Nitrile (-C≡N) group: A sharp and strong absorption peak characteristic of the C≡N stretching vibration is predicted to appear in the 2240-2220 cm⁻¹ region. The intensity and sharpness of this peak make it a key diagnostic feature.

-

Aromatic Ring (C=C and C-H): The presence of the benzene ring will give rise to several absorption bands. Medium to strong peaks between 1620 cm⁻¹ and 1400 cm⁻¹ are attributed to C=C stretching vibrations within the ring. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. Furthermore, strong C-H out-of-plane bending vibrations can be observed in the fingerprint region (900-675 cm⁻¹), which can provide information about the substitution pattern of the ring.

-

Carbon-Fluorine (C-F) Bond: A strong absorption band corresponding to the C-F stretching vibration is predicted in the 1250-1150 cm⁻¹ range.

Experimental Protocol: Acquiring the FT-IR Spectrum

This section details the methodology for obtaining a high-quality FT-IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

1. Instrumentation and Materials:

-

Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

This compound (solid powder).

-

Spatula.

-

Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

-

Lint-free wipes.

2. Sample Preparation:

-

Ensure the ATR crystal surface is clean and dry. Clean with a lint-free wipe moistened with a suitable solvent and allow it to evaporate completely.

-

Place a small amount of the powdered this compound sample onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.

3. Data Acquisition:

-

Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with the clean, empty ATR accessory in the beam path. This spectrum accounts for the absorbance of the crystal, the instrument optics, and any atmospheric gases (e.g., CO₂, H₂O).

-

Sample Spectrum:

-

Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.

-

Initiate the sample scan. The FT-IR spectrometer will co-add a number of scans (typically 16 to 64) to improve the signal-to-noise ratio.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum of the sample.

-

-

Instrument Parameters (Typical):

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

4. Data Processing and Analysis:

-

The resulting spectrum should be baseline corrected if necessary.

-

Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

-

Correlate the observed peaks with the predicted vibrational frequencies and known characteristic group frequencies to confirm the structure of the compound.

5. Cleaning:

-

Retract the press arm and carefully remove the sample powder from the ATR crystal using a soft brush or a lint-free wipe.

-

Clean the crystal surface thoroughly with a solvent-moistened wipe to remove any residual sample.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for obtaining the .

An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyano-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and characterization of 2-Cyano-3-fluorophenol (CAS No. 140675-43-0), a valuable intermediate in medicinal chemistry and organic synthesis.[1][2] This guide details a common synthetic pathway, provides step-by-step experimental protocols, and summarizes key characterization data.

Introduction

2-Cyano-3-fluorophenol, also known as 2-fluoro-6-hydroxybenzonitrile, is an organic compound featuring a phenol ring substituted with both a cyano (-C≡N) group and a fluorine atom.[2][3] This unique combination of functional groups makes it a versatile building block in the development of pharmaceuticals and agrochemicals.[1][3] The fluorine atom can enhance metabolic stability, bioavailability, and binding affinity of target molecules, while the cyano and hydroxyl groups offer multiple reaction sites for further functionalization.[1][3]

Physicochemical and Spectroscopic Data

A summary of the key properties for 2-Cyano-3-fluorophenol and its precursor, 2-Amino-3-fluorophenol, is presented below.

Table 1: Physicochemical Properties

| Property | 2-Cyano-3-fluorophenol | 2-Amino-3-fluorophenol |

| CAS Number | 140675-43-0[2][4] | 53981-23-0[1] |

| Molecular Formula | C₇H₄FNO[2][3] | C₆H₆FNO[1] |

| Molecular Weight | 137.11 g/mol [2][4] | 127.12 g/mol [1] |

| Melting Point | 156-158°C[2] | 126-127°C[1] |

| Boiling Point | 257.5 ± 25.0 °C (Predicted)[2] | 221.9°C[1] |

| Synonyms | This compound, 6-Fluoro-2-hydroxybenzonitrile[2][3] | N/A |

Table 2: Spectroscopic Data for 2-Amino-3-fluorophenol

| Spectrum Type | Data |

| ¹H-NMR (DMSO, 400MHz) | δ 9.43 (s, 1H), 6.42-6.53 (m, 2H), 6.32-6.42 (m, 1H), 4.34 (s, 2H) |

| LCMS | (M + H)⁺: 128.0 |

Expected Infrared (IR) Spectroscopy Bands for 2-Cyano-3-fluorophenol:

-

O-H stretch: Strong, broad absorption in the range of 3400–3650 cm⁻¹[5]

-

C≡N stretch: Medium intensity absorption in the range of 2210–2260 cm⁻¹[5]

-

C-F stretch: Strong absorption in the fingerprint region, typically around 1000-1300 cm⁻¹

-

Aromatic C=C stretch: Medium intensity absorptions in the range of 1450–1600 cm⁻¹[5]

Synthesis Pathway

The synthesis of 2-Cyano-3-fluorophenol is typically achieved through a multi-step process starting from 3-fluoro-2-nitrophenol. The key steps involve the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to replace the resulting amino group with a cyano group.[6]

Caption: Overall synthetic workflow for 2-Cyano-3-fluorophenol.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-3-fluorophenol from 3-Fluoro-2-nitrophenol

This protocol describes the reduction of the nitro group. Two common methods are presented.

Method A: Catalytic Hydrogenation

-

Dissolution: Dissolve 3-fluoro-2-nitrophenol (38g, 0.24mol) in ethanol (EtOH).

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (5g) to the solution.

-

Hydrogenation: Evacuate the reaction flask and place the mixture under a hydrogen (H₂) atmosphere (1 atm).

-

Reaction: Stir the reaction mixture at room temperature for 3 hours.

-

Filtration: Filter the mixture through a short pad of silica gel, washing the silica gel with additional EtOH.

-

Concentration: Combine the filtrate and washings and concentrate under vacuum to yield 2-amino-3-fluorophenol (26g, 85.7% yield), which can often be used without further purification.

Method B: Tin(II) Chloride Reduction

-

Reagent Preparation: Prepare a solution of 3-fluoro-2-nitrophenol (0.100g, 0.636mmol) in a mixture of tetrahydrofuran (THF) (5.0mL) and water (5.0mL).

-

Addition of Reducing Agent: Add tin(II) chloride dihydrate (0.724g, 3.18mmol) to the solution.

-

Heating: Heat the mixture to 80°C and maintain this temperature for 40 minutes.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over sodium sulfate, decant, and concentrate to obtain the product (65mg, 80% yield).

Step 2: Synthesis of 2-Cyano-3-fluorophenol via Sandmeyer Reaction

This protocol outlines the conversion of the amino group of 2-Amino-3-fluorophenol to a cyano group. The Sandmeyer reaction is a two-part process involving diazotization followed by cyanation.[6][7][8]

Part A: Diazotization

-

Acidic Solution: Suspend 2-Amino-3-fluorophenol in a solution of concentrated hydrochloric acid (HCl) and water.

-

Cooling: Cool the mixture to 0-5°C in an ice bath with vigorous stirring.[9]

-

Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5°C.[10] The reaction progress can be monitored with starch-iodide paper to test for the presence of excess nitrous acid.[11]

-

Stirring: Continue stirring the mixture at 0-5°C for approximately 30 minutes after the addition is complete to ensure full formation of the aryl diazonium salt.[12] The resulting solution should be used immediately in the next step.

Part B: Cyanation

-

Catalyst Preparation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent (e.g., aqueous KCN or NaCN solution).

-

Nucleophilic Substitution: Slowly add the cold diazonium salt solution from Part A to the prepared CuCN solution.[8] Vigorous evolution of nitrogen gas (N₂) is expected.[6]

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the gas evolution ceases.

-

Isolation and Purification: The product can be isolated by extraction into an organic solvent (e.g., ethyl acetate or dichloromethane), followed by washing, drying, and removal of the solvent under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.

Sandmeyer Reaction Mechanism

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[6] The key steps are initiated by a single electron transfer from the copper(I) catalyst.[7]

Caption: Simplified mechanism of the Sandmeyer cyanation reaction.

References

- 1. 2-Amino-3-fluorophenol [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. CAS 140675-43-0: 2-Cyano-3-fluorophenol | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Diazotisation [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. CN102260143A - Production process for 3-fluorophenol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of 2-Fluoro-6-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-hydroxybenzonitrile is a versatile bifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a hydroxyl group, a nitrile moiety, and a fluorine atom on the benzene ring, imparts a distinct reactivity profile that makes it a valuable intermediate in the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the chemical reactivity of this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its application in research and development. The strategic positioning of the electron-withdrawing fluorine and nitrile groups, ortho to the hydroxyl group, significantly influences the acidity of the phenol and the susceptibility of the aromatic ring to nucleophilic attack, making it a key building block for novel therapeutic agents and functional materials.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its application in synthesis and analysis. The following tables summarize key data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 140675-43-0 | [2] |

| Molecular Formula | C₇H₄FNO | [2] |

| Molecular Weight | 137.11 g/mol | [2] |

| Melting Point | 156-158 °C | [2][3] |

| Boiling Point | 257.5 ± 25.0 °C (Predicted) | [4] |

| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 6.17 ± 0.10 (Predicted) | [2] |

| Appearance | White to light yellow powder/crystal | [4] |

| Solubility | Soluble in Methanol | [4] |

Table 2: Spectroscopic Data of this compound and Related Compounds

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference (Analogous Compound) |

| ¹H NMR | 6.85 | m | DMSO-d₆ | [2] | |

| 7.55 | q | DMSO-d₆ | [2] | ||

| 11.7 | s (OH) | DMSO-d₆ | [2] | ||

| ¹³C NMR | Data not available for this compound. Predicted aromatic signals between 100-165 ppm. | [5] | |||

| ¹⁹F NMR | Data not available for this compound. Aromatic C-F signals typically appear between -100 and -170 ppm. | [6][7] |

Chemical Reactivity and Transformations

The reactivity of this compound is governed by the interplay of its three functional groups: the hydroxyl group, the fluorine atom, and the nitrile group.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is acidic and readily undergoes reactions typical of phenols, most notably O-alkylation and O-acylation.

The hydroxyl group can be readily converted to an ether linkage via the Williamson ether synthesis. Deprotonation with a suitable base, such as potassium carbonate or sodium hydride, generates a phenoxide intermediate that acts as a nucleophile to displace a halide from an alkyl halide.[8] This reaction is a cornerstone for introducing a variety of side chains, which is particularly useful in drug design to modulate solubility and target binding.

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The fluorine atom, activated by the electron-withdrawing nitrile group and the phenolic oxygen (especially in its phenoxide form), is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, at the C-2 position. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. The high electronegativity of fluorine makes it a good leaving group in this context.[9]

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into other important functional groups, including carboxylic acids, amides, and amines.

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[10][11] This transformation is valuable for the synthesis of fluorinated hydroxybenzoic acid derivatives, which are important scaffolds in medicinal chemistry. The reaction typically proceeds via an amide intermediate.[12]

The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This provides a route to 2-fluoro-6-hydroxybenzylamine derivatives, which can be further functionalized.

Experimental Protocols

The following are representative experimental procedures for key transformations of this compound.

Synthesis of this compound from 2-Fluoro-6-methoxybenzonitrile[2]

Materials:

-

2-Fluoro-6-methoxybenzonitrile

-

Aqueous pyridinium solution

-

Hydrogen chloride gas

-

Water

-

Methyl tert-butyl ether

-

10% Aqueous sodium hydroxide

-

Concentrated hydrochloric acid

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

To a 2 L flask, add 2-fluoro-6-methoxybenzonitrile (151 g, 1 mol) and aqueous pyridinium solution (346.5 g, 3 mol).

-

Slowly bubble hydrogen chloride gas into the flask under a protective atmosphere.

-

Heat the reaction mixture to 190 °C and stir for 5 hours.

-

Cool the mixture to room temperature overnight with slow stirring.

-

Add 1000 mL of water and heat to 80 °C.

-

Add 1000 mL of methyl tert-butyl ether and mix thoroughly. Separate the organic and aqueous phases.

-

Back-extract the aqueous phase twice with 500 mL of methyl tert-butyl ether.

-

Combine all methyl tert-butyl ether phases and wash once with 800 mL of 10% aqueous sodium hydroxide and once with 400 mL of water.

-

Combine the two aqueous phases, adjust the pH to 2 with concentrated hydrochloric acid, and extract three times with 500 mL of dichloromethane.

-

Combine the organic phases and wash once with 10% hydrochloric acid.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Remove the solvent by distillation under vacuum to yield this compound.

-

Yield: 120 g (87%)

-

Purity: >99%

-

General Protocol for O-Alkylation of this compound (Adapted from 2-hydroxybenzonitrile)[8]

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous DMF.

-

Add potassium carbonate (1.5 - 2.0 eq) to the solution.

-

Add the alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 4-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of water).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery and Materials Science

This compound serves as a critical building block in the synthesis of various biologically active compounds and advanced materials.[1] Its derivatives have been investigated for a range of therapeutic applications. The introduction of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The versatile reactivity of this molecule allows for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs. In materials science, the unique electronic properties imparted by the fluoro and cyano groups make it a candidate for the development of specialty polymers and liquid crystals.

Conclusion

This compound is a highly reactive and synthetically valuable compound. The strategic arrangement of its functional groups allows for selective transformations at the hydroxyl, fluoro, and nitrile positions. This guide has provided a detailed overview of its reactivity, supported by experimental protocols and data, to serve as a practical resource for chemists in academia and industry. A comprehensive understanding of its chemical behavior will undoubtedly facilitate the development of novel molecules with significant applications in medicine and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 140675-43-0 [chemicalbook.com]

- 3. This compound | 140675-43-0 [sigmaaldrich.com]

- 4. This compound CAS#: 140675-43-0 [m.chemicalbook.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]

- 10. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

- 11. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Nucleophilic Substitution on 2-Fluoro-6-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions on 2-fluoro-6-hydroxybenzonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for a wide range of chemical modifications. This document details the underlying principles of its reactivity, presents a compilation of reaction conditions with various nucleophiles, and provides detailed experimental protocols. The information is intended to serve as a practical resource for researchers engaged in the synthesis and development of novel chemical entities.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of a fluorine atom, a hydroxyl group, and a nitrile group on the aromatic ring imparts a unique reactivity profile. The electron-withdrawing nature of the nitrile group, and to a lesser extent the fluorine atom, activates the aromatic ring towards nucleophilic attack, making the fluorine atom a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.[2][3]

This guide will explore the scope of nucleophilic substitution on this compound with a focus on common nucleophile classes, including amines, alkoxides, and thiols.

Reaction Mechanism and Theory

The primary mechanism for nucleophilic substitution on this compound is the SNAr pathway. This two-step process involves:

-

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The negative charge is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing nitrile group.

-

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the fluoride ion.[5]

The rate of the SNAr reaction is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. In some cases, particularly with highly reactive nucleophiles or specific substitution patterns, a concerted mechanism, where bond formation and bond cleavage occur simultaneously, has been proposed for SNAr reactions.[6][7]

Nucleophilic Substitution with Amines

The reaction of this compound with primary and secondary amines provides a direct route to 2-amino-6-hydroxybenzonitrile derivatives, which are important scaffolds in medicinal chemistry.

Data Presentation

| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Morpholine | 2-(Morpholin-4-yl)-6-hydroxybenzonitrile | DMF | K₂CO₃ | 80 | 12 | 85 | Hypothetical |

| Piperidine | 2-(Piperidin-1-yl)-6-hydroxybenzonitrile | DMSO | Et₃N | 100 | 8 | 78 | Hypothetical |

| Aniline | 2-(Phenylamino)-6-hydroxybenzonitrile | NMP | NaH | 120 | 24 | 65 | Hypothetical |

Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)-6-hydroxybenzonitrile

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of this compound in DMF, add potassium carbonate and morpholine.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(morpholin-4-yl)-6-hydroxybenzonitrile.

Nucleophilic Substitution with Alkoxides

The reaction with alkoxides, such as sodium methoxide, allows for the synthesis of 2-alkoxy-6-hydroxybenzonitrile derivatives.

Data Presentation

| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium Methoxide | 2-Methoxy-6-hydroxybenzonitrile | Methanol | Reflux | 16 | 92 | Based on related procedures |

Experimental Protocol: Synthesis of 2-Methoxy-6-hydroxybenzonitrile

Materials:

-

This compound (1.0 eq)

-

Sodium methoxide (1.5 eq)

-

Methanol

Procedure:

-

Dissolve this compound in methanol.

-

Add sodium methoxide portion-wise at room temperature.

-

Heat the reaction mixture to reflux and stir for 16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and neutralize with a dilute acid (e.g., 1M HCl).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

Nucleophilic Substitution with Thiols

Thiolates are excellent nucleophiles and react readily with this compound to yield 2-(arylthio)- or 2-(alkylthio)-6-hydroxybenzonitrile derivatives.

Data Presentation

| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thiophenol | 2-(Phenylthio)-6-hydroxybenzonitrile | DMF | K₂CO₃ | 60 | 6 | 90 | Hypothetical |

| Sodium thiomethoxide | 2-(Methylthio)-6-hydroxybenzonitrile | Methanol | - | Reflux | 4 | 88 | Hypothetical |

Experimental Protocol: Synthesis of 2-(Phenylthio)-6-hydroxybenzonitrile

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve this compound and thiophenol in DMF.

-

Add potassium carbonate to the mixture.

-

Heat the reaction to 60 °C and stir for 6 hours.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

Purify the residue by column chromatography to obtain 2-(phenylthio)-6-hydroxybenzonitrile.

Visualizations

Reaction Pathway

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Experimental Workflow

Caption: A typical experimental workflow for nucleophilic substitution on this compound.

Conclusion

This compound is a reactive and versatile substrate for nucleophilic aromatic substitution reactions. The presence of the electron-withdrawing nitrile group facilitates the displacement of the fluorine atom by a variety of nucleophiles, including amines, alkoxides, and thiols. This guide provides a foundational understanding and practical protocols for researchers to explore the synthetic utility of this valuable building block in the development of new chemical entities. Further research is warranted to expand the scope of nucleophiles and to optimize reaction conditions for specific applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]